



# Application Notes and Protocols for Fedovapagon Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fedovapagon** (also known as VA106483) is an orally active, selective vasopressin V2 receptor (V2R) agonist.[1][2] It is being developed for the treatment of nocturia, a condition characterized by the need to awaken one or more times during the night to urinate.[3][4] Nocturia is often associated with nocturnal polyuria, the overproduction of urine at night, and can be a bothersome symptom of benign prostatic hyperplasia (BPH).[4] **Fedovapagon** mimics the action of the endogenous antidiuretic hormone, arginine vasopressin (AVP), at the V2 receptors in the renal collecting ducts, leading to a reduction in urine production. These application notes provide a comprehensive overview of the experimental design for clinical trials of **Fedovapagon**, including its mechanism of action, key experimental protocols, and data presentation.

## **Pharmacological Profile**

Mechanism of Action: Fedovapagon is a selective agonist of the vasopressin V2 receptor, a
G-protein coupled receptor (GPCR). Activation of the V2R in the principal cells of the
kidney's collecting ducts initiates a signaling cascade that results in the insertion of
aquaporin-2 (AQP2) water channels into the apical membrane. This increases the
reabsorption of water from the urine back into the bloodstream, thereby concentrating the
urine and reducing its volume.



- Pharmacodynamics: Clinical studies have demonstrated that Fedovapagon produces a
  dose-dependent antidiuretic effect. This is characterized by a reduction in nocturnal urine
  volume, a decrease in the frequency of nocturnal voids, and an increase in the time to the
  first nocturnal void. A key feature of Fedovapagon is its controllable duration of action, which
  allows for a reduction in nighttime urine production without causing excessive fluid retention
  and potential hyponatremia during the following day.
- Preclinical Data: In preclinical studies, Fedovapagon has been shown to be a potent V2R agonist with an EC50 of 24 nM. In rat models, a 1 mg/kg oral dose of Fedovapagon resulted in an 81% inhibition of urine output. Studies in mice have also indicated that Fedovapagon can induce bladder relaxation in addition to its antidiuretic effects.

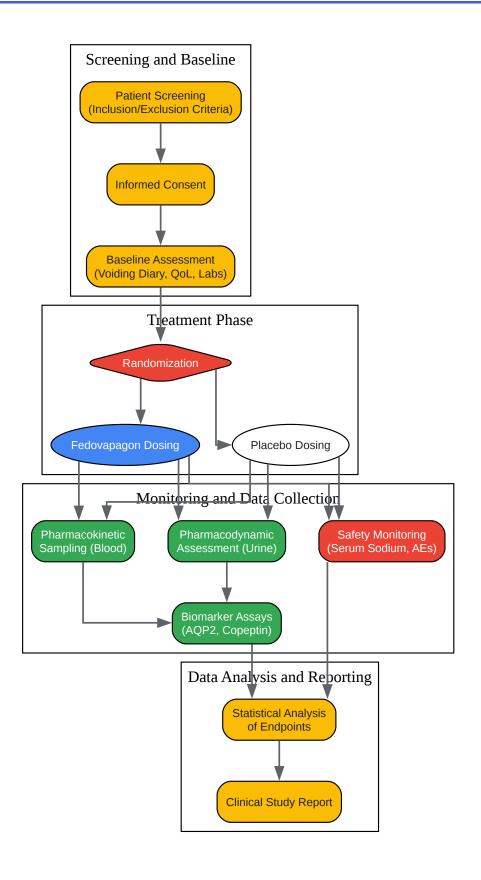
## **Signaling Pathway of Fedovapagon**

The binding of **Fedovapagon** to the V2 receptor on the basolateral membrane of renal collecting duct cells activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles, promoting their translocation and fusion with the apical membrane. The increased number of AQP2 channels in the membrane facilitates water reabsorption.









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